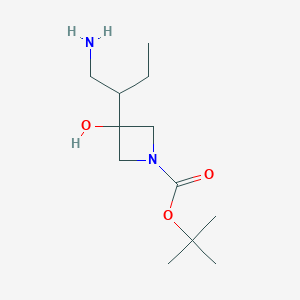

Tert-butyl 3-(1-aminobutan-2-YL)-3-hydroxyazetidine-1-carboxylate

CAS No.:

Cat. No.: VC17644986

Molecular Formula: C12H24N2O3

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2O3 |

|---|---|

| Molecular Weight | 244.33 g/mol |

| IUPAC Name | tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H24N2O3/c1-5-9(6-13)12(16)7-14(8-12)10(15)17-11(2,3)4/h9,16H,5-8,13H2,1-4H3 |

| Standard InChI Key | NNAJDKSQLJMGNP-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CN)C1(CN(C1)C(=O)OC(C)(C)C)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate (molecular formula: C₁₂H₂₄N₂O₃) is a nitrogen-containing heterocycle with a molecular weight of 244.33 g/mol. The azetidine ring—a four-membered saturated ring—is substituted at the 3-position with both a hydroxy group and a 1-aminobutan-2-yl side chain, while the 1-position is occupied by a tert-butoxycarbonyl (Boc) protecting group.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate |

| Molecular Formula | C₁₂H₂₄N₂O₃ |

| Molecular Weight | 244.33 g/mol |

| Canonical SMILES | CCC(CN)C1(CN(C1)C(=O)OC(C)(C)C)O |

| InChI Key | NNAJDKSQLJMGNP-UHFFFAOYSA-N |

The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic manipulations. The aminobutan-2-yl side chain introduces a primary amine, which can participate in hydrogen bonding and nucleophilic reactions, while the hydroxy group offers a site for further functionalization.

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis of tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate typically involves sequential protection, cyclization, and functionalization steps:

-

Azetidine Ring Formation:

Cyclization of γ-amino alcohols or related precursors under basic conditions generates the azetidine core. For example, treatment of 3-aminobutan-2-ol derivatives with carbonylating agents like phosgene or triphosgene can yield the azetidine ring. -

Introduction of the Boc Group:

The tert-butyl ester is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step protects the azetidine nitrogen, preventing unwanted side reactions. -

Side-Chain Functionalization:

The 1-aminobutan-2-yl group is installed through alkylation or reductive amination. For instance, reacting the azetidine intermediate with 2-nitrobutane followed by catalytic hydrogenation yields the primary amine.

Key Reaction Conditions

-

Temperature: Alkylation steps often require low temperatures (0–5°C) to minimize side reactions.

-

Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to dissolve both organic and inorganic reagents.

-

Purification: Column chromatography using silica gel and gradients of ethyl acetate/hexane is commonly employed to isolate the final product.

Physicochemical Properties and Stability

Solubility and Stability

The compound exhibits moderate solubility in polar organic solvents such as methanol and dichloromethane but limited solubility in water due to the hydrophobic tert-butyl group. The Boc protecting group enhances stability under acidic conditions, making the molecule suitable for storage and handling in laboratory settings.

Spectroscopic Characterization

-

¹H NMR: Key signals include the tert-butyl singlet at δ 1.4 ppm, azetidine ring protons (δ 3.0–3.5 ppm), and hydroxy/amine protons (δ 1.8–2.2 ppm).

-

IR Spectroscopy: Stretching vibrations for the carbonyl group (C=O) appear near 1700 cm⁻¹, while the hydroxy group (O-H) shows a broad peak around 3300 cm⁻¹.

| Compound | Key Structural Differences | Proposed Activity |

|---|---|---|

| Tert-butyl 3-hydroxyazetidine-1-carboxylate | Lacks aminobutan-2-yl side chain | Reduced interaction with targets |

| 3-Aminomethylazetidine derivatives | Simplified side chain | Enhanced solubility |

Future Research Directions

-

Targeted Biological Screening:

Prioritize in vitro assays against enzyme libraries to identify potential targets, such as acetyl-CoA carboxylase or bacterial transpeptidases. -

SAR Studies:

Systematically modify the aminobutan-2-yl side chain to optimize pharmacokinetic properties like bioavailability and half-life. -

Crystallographic Analysis: Resolve the three-dimensional structure via X-ray diffraction to guide rational drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume